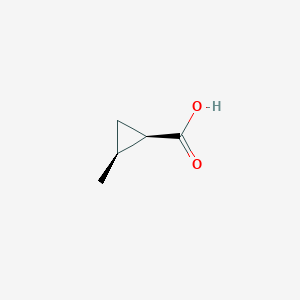

cis-2-Methylcyclopropanecarboxylic acid

Description

Configurational Isomerism and Stereochemical Significance within Cyclopropanecarboxylic Acids

The defining characteristic of 2-methylcyclopropanecarboxylic acid is its ability to exist as stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of their atoms. Specifically, it exhibits both enantiomerism and diastereomerism. The presence of two stereocenters at the C1 and C2 positions of the cyclopropane (B1198618) ring gives rise to four possible stereoisomers.

The terms cis and trans are used to describe the relative orientation of the methyl and carboxylic acid groups. In the cis isomer, both substituents are on the same face of the cyclopropane ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers, in turn, exists as a pair of enantiomers ((1R,2S) and (1S,2R) for the cis isomer; (1R,2R) and (1S,2S) for the trans isomer).

The cis configuration of 2-methylcyclopropanecarboxylic acid imparts a distinct set of properties compared to its trans counterpart. The proximity of the methyl and carboxylic acid groups in the cis isomer can lead to intramolecular interactions that influence its conformation, reactivity, and physical properties. For instance, the steric strain and electronic effects arising from the cis arrangement can affect the acidity of the carboxylic acid and the reactivity of the cyclopropane ring. The rigid, constrained conformation of the cis isomer makes it a valuable building block in the design of molecules with specific spatial requirements, such as pharmaceuticals and other biologically active compounds. The ability to selectively synthesize and study the cis isomer is therefore of paramount importance for harnessing its unique chemical potential.

Historical Trajectories and Milestones in the Study of Methylcyclopropanecarboxylic Acids

The journey into the world of cyclopropane chemistry began in 1881 with the first synthesis of the parent cyclopropane molecule by August Freund. wikipedia.org This discovery laid the groundwork for the exploration of its derivatives. Early work on substituted cyclopropanes was often focused on understanding the fundamental principles of ring strain and reactivity.

The development of stereoselective cyclopropanation reactions has been a significant area of research, with numerous methods emerging over the years to control the diastereoselectivity and enantioselectivity of these transformations. unl.pt The Simmons-Smith reaction, for example, is a well-known method for cyclopropanation, and its stereochemical outcome can be influenced by the directing effects of functional groups within the substrate molecule. unl.pt More recent advancements have focused on catalytic asymmetric methods to afford specific stereoisomers with high purity. acs.org

While a detailed historical timeline specifically for methylcyclopropanecarboxylic acids is not extensively documented in a singular source, their study is intrinsically linked to the broader advancements in cyclopropane chemistry. The interest in these substituted acids grew with the discovery of naturally occurring and synthetic compounds containing the cyclopropane motif that exhibited interesting biological activities. This spurred chemists to develop synthetic routes to access various isomers, including the cis and trans forms of 2-methylcyclopropanecarboxylic acid, to investigate their structure-activity relationships. The ability to synthesize and characterize these specific isomers has been crucial for their application in various fields of chemical research.

Detailed Research Findings

To provide a clearer understanding of the chemical and physical properties of cis-2-Methylcyclopropanecarboxylic acid, the following data has been compiled from various sources.

Table 1: Physical and Chemical Properties of 2-Methylcyclopropanecarboxylic Acid

| Property | Value (for cis/trans mixture unless specified) | Source(s) |

| Molecular Formula | C₅H₈O₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 100.12 g/mol | nih.govsigmaaldrich.com |

| Boiling Point | 190-191 °C at 745 mmHg | sigmaaldrich.com |

| Density | 1.027 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.439 | sigmaaldrich.com |

| CAS Number (cis isomer) | 6142-57-0 | |

| CAS Number (cis/trans mixture) | 29555-02-0 | nih.govsigmaaldrich.comfishersci.camanchesterorganics.com |

Table 2: Spectroscopic Data for 2-Methylcyclopropanecarboxylic Acid (General)

| Spectroscopic Technique | Key Observations | Source(s) |

| ¹H NMR | Signals corresponding to methyl, cyclopropyl, and carboxylic acid protons. | princeton.edu |

| ¹³C NMR | Resonances for methyl, cyclopropyl, and carbonyl carbons. | organicchemistrydata.orgchemicalbook.com |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. | libretexts.orgdocbrown.infodocbrown.infoyoutube.com |

| Infrared (IR) Spectroscopy | Broad O-H stretch from carboxylic acid, C=O stretch, and C-H stretches. |

It is important to note that spectroscopic data can vary slightly depending on the solvent and experimental conditions. Detailed analysis of the spectra for the pure cis isomer is crucial for its unambiguous identification and characterization.

Structure

2D Structure

3D Structure

Properties

CAS No. |

29667-48-9 |

|---|---|

Molecular Formula |

C5H8O2 |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

(1R,2S)-2-methylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C5H8O2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H,6,7)/t3-,4+/m0/s1 |

InChI Key |

AYEGPMGNMOIHDL-IUYQGCFVSA-N |

SMILES |

CC1CC1C(=O)O |

Isomeric SMILES |

C[C@H]1C[C@H]1C(=O)O |

Canonical SMILES |

CC1CC1C(=O)O |

boiling_point |

191.0 °C |

Other CAS No. |

6142-57-0 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cis 2 Methylcyclopropanecarboxylic Acid

Diastereoselective and Enantioselective Cyclopropanation Strategies

The primary challenge in synthesizing 2-methylcyclopropanecarboxylic acid is controlling the relative stereochemistry of the methyl and carboxyl groups to favor the cis isomer. Several cyclopropanation methods have been refined to address this challenge, offering high levels of diastereocontrol.

Simmons-Smith Cyclopropanation for cis-Stereocontrol

The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, involving an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu) or diethylzinc (B1219324) (Et₂Zn). tcichemicals.comwikipedia.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com To synthesize the cis isomer of 2-methylcyclopropanecarboxylic acid or its ester derivatives, a (Z)-alkene precursor is required.

A powerful aspect of the Simmons-Smith reaction is its susceptibility to directing effects from proximal functional groups, such as hydroxyl groups. harvard.eduresearchgate.net For the synthesis of cis-2-methylcyclopropyl derivatives, a (Z)-crotyl alcohol or a related allylic alcohol can be used. The hydroxyl group coordinates to the zinc carbenoid, directing the methylene (B1212753) transfer to the same face of the double bond, a process known as directed cyclopropanation. harvard.eduacs.org This substrate-controlled approach ensures high diastereoselectivity for the cis product. The Furukawa modification, which uses Et₂Zn instead of the Zn-Cu couple, often enhances reactivity and is commonly employed. wikipedia.orgnih.gov

| Starting Material | Reagents | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| (Z)-Crotyl alcohol | Et₂Zn, CH₂I₂ | Hydroxyl-directed delivery of CH₂ | High diastereoselectivity for the corresponding cis-cyclopropylmethanol | marquette.eduharvard.edu |

| (Z)-alkene with chiral auxiliary | Zn-Cu, CH₂I₂ | Stereospecific addition to a cis-double bond | Preserves the cis-relationship of substituents | wikipedia.org |

Ylide-Mediated Cyclopropanation Approaches and Isomeric Considerations

Ylide-mediated reactions, particularly the Corey-Chaykovsky reaction, provide a versatile pathway to cyclopropanes. wikipedia.orgorganic-chemistry.org This reaction typically involves the addition of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to an α,β-unsaturated carbonyl compound. organic-chemistry.orgnrochemistry.com For the synthesis of 2-methylcyclopropanecarboxylate esters, the reaction would proceed via a 1,4-conjugate addition of the ylide to an ester of crotonic acid. organic-chemistry.org This is followed by an intramolecular nucleophilic displacement of the sulfide (B99878) or sulfoxide (B87167) group to form the three-membered ring. nrochemistry.com

The diastereoselectivity of ylide-mediated cyclopropanations can be complex and is influenced by the nature of the ylide and the substrate. nih.govbris.ac.uk Stabilized ylides, such as those bearing an ester group, tend to react with enones to give trans-cyclopropanes with high selectivity. researchgate.net The formation of the cis isomer often depends on subtle factors, including the reversibility of the initial Michael addition and the subsequent ring-closure kinetics. nih.govbris.ac.uk While sulfur ylides are common, phosphorus ylides have also been developed for cyclopropane synthesis, where the reaction proceeds through an intermediate oxaphospholane, setting up the cis stereochemistry between specific protons before ring closure. nih.gov

| Ylide Type | Substrate | General Mechanism | Isomeric Preference | Reference |

|---|---|---|---|---|

| Sulfur Ylide (e.g., Corey's Ylide) | Ethyl crotonate (α,β-unsaturated ester) | 1,4-Michael addition followed by intramolecular ring closure | Often favors trans; cis selectivity is condition-dependent | organic-chemistry.orgresearchgate.net |

| Phosphorus Ylide | γ-Hydroxy enones | Michael addition and formation of an oxaphospholane intermediate | Can be engineered to favor cis-stereochemistry | nih.gov |

Horner-Wadsworth-Emmons Reactions in Cyclopropane Construction

While the Horner-Wadsworth-Emmons (HWE) reaction is renowned for the stereoselective synthesis of alkenes, modifications of this process can be harnessed to construct cyclopropane rings. ukessays.com The strategy typically involves an intramolecular reaction of a substrate containing both a phosphonate-stabilized carbanion and a suitable leaving group.

For the synthesis of a 2-methylcyclopropanecarboxylate, a common precursor is a γ-halo-α-phosphono ester. Upon treatment with a base (e.g., sodium ethoxide), the phosphonate (B1237965) is deprotonated to form a nucleophilic carbanion. rsc.org This carbanion then undergoes an intramolecular Sₙ2 reaction, displacing the halide from the γ-position to forge the cyclopropane ring. This method provides an alternative to classical cyclopropanation approaches and has been shown to be effective for constructing cyclopropanes with electron-withdrawing groups. rsc.orgacs.org The stereochemical outcome is dependent on the configuration of the starting material and the reaction conditions.

Asymmetric Synthetic Pathways to Enantiopure cis-2-Methylcyclopropanecarboxylic Acid

Achieving enantiopurity is critical for the application of this compound in pharmaceuticals and other biologically active molecules. This requires the use of asymmetric strategies that can selectively generate one of the two possible enantiomers.

Strategies Utilizing Chiral Auxiliaries and Catalysts

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. In the context of this compound synthesis, a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, can be attached to crotonic acid to form a chiral α,β-unsaturated imide or ester. wikipedia.orgresearchgate.net The auxiliary then shields one face of the double bond, directing the cyclopropanating agent (e.g., from a Simmons-Smith or ylide-based reaction) to the opposite face, thereby inducing high diastereoselectivity. rsc.org

A novel approach combines an aldol (B89426) reaction with a directed cyclopropanation. rsc.org An α,β-unsaturated aldehyde reacts with a chiral N-acyl oxazolidinone to create a syn-aldol product. The newly formed β-hydroxyl group then acts as a temporary stereocenter, directing a subsequent cyclopropanation reaction before being removed via a retro-aldol cleavage to yield the enantiopure cyclopropane. rsc.org

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiopure product. nih.gov For cyclopropanation, this is often achieved through the metal-catalyzed decomposition of a diazo compound in the presence of an alkene. For instance, chiral rhodium(II) or copper(I) catalysts bearing chiral ligands can effectively catalyze the asymmetric cyclopropanation of alkenes with ethyl diazoacetate. Another powerful method is the asymmetric Simmons-Smith reaction, where a stoichiometric or catalytic amount of a chiral ligand, often derived from tartaric acid, is pre-complexed with the zinc reagent to enable enantioselective methylene transfer. marquette.edu

| Strategy | Example | Mechanism of Control | Typical Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Evans oxazolidinone attached to crotonate | Steric hindrance by the auxiliary directs the approach of the cyclopropanating agent. | High diastereomeric excess (de), leading to high enantiomeric excess (ee) after auxiliary removal. | wikipedia.orgrsc.org |

| Asymmetric Catalysis | Asymmetric Simmons-Smith reaction with a chiral ligand | The chiral ligand creates a chiral environment around the active zinc carbenoid. | High enantiomeric excess (ee). | marquette.edu |

| Asymmetric Catalysis | Chiral Rh(II) or Cu(I) catalyzed reaction with a diazo ester | The chiral catalyst forms a transient, chiral metal-carbene intermediate. | High enantiomeric excess (ee). | marquette.edu |

Total Synthesis Contexts Where this compound is a Key Synthon

The significance of enantiopure this compound is highlighted by its incorporation into complex natural products. One of the most prominent examples is Curacin A, a potent anticancer agent isolated from the cyanobacterium Lyngbya majuscula. marquette.edu Curacin A features a unique structure containing a thiazoline (B8809763) ring connected to a polyketide chain that includes a cis-2-methylcyclopropyl group. marquette.edu

The total synthesis of Curacin A has been a subject of intense research, with nearly all reported routes relying on the asymmetric preparation of the (1R, 2S)-2-methylcyclopropanecarboxylic acid fragment or its derivatives. marquette.edu A common and highly effective strategy involves the asymmetric Simmons-Smith cyclopropanation of (Z)-crotyl alcohol using a chiral dioxaborolane ligand derived from tartaric acid. marquette.edu This reaction produces the (1R, 2S)-2-methylcyclopropylmethanol with high enantioselectivity. The resulting alcohol is then oxidized in a two-step process, typically using TPAP followed by sodium chlorite, to afford the target carboxylic acid synthon, which is later coupled with the thiazoline portion to continue the synthesis of the natural product. marquette.edu The rigidity and defined stereochemistry of the cyclopropane ring are crucial for the biological activity of Curacin A, which involves interaction with the colchicine (B1669291) binding site on tubulin. marquette.edu

Scalable Synthetic Protocols for this compound

The development of scalable synthetic protocols for cyclopropane-containing molecules is a significant area of focus in chemical process research, driven by the prevalence of this motif in pharmaceuticals and agrochemicals. While detailed, large-scale manufacturing processes for this compound are not extensively documented in publicly available literature, the challenges and approaches can be understood by examining established protocols for its stereoisomer, trans-2-Methylcyclopropanecarboxylic acid.

A scalable process for the trans-isomer has been successfully developed utilizing the stereoselective cyclopropanation of ethyl crotonate with dimethylsulfoxonium methylide, commonly known as Corey's ylide. chemicalbook.comacs.orguclouvain.be This reaction is notoriously challenging to scale up due to the highly reactive and thermally unstable nature of the ylide reagent. uclouvain.be Researchers addressed this through a Design of Experiment (DoE) approach to optimize reaction parameters, discovering that adding the ylide to ethyl crotonate in dimethyl sulfoxide (DMSO) at 80 °C under anhydrous conditions significantly increased the yield. chemicalbook.comacs.org For safe implementation at a multi-kilogram scale, this process was further studied using Process Analytical Technologies (PAT) and reaction calorimetry to develop an efficient method that avoids the hazardous accumulation of the unstable ylide, including evaluation in a continuous flow reactor. uclouvain.be

The synthesis of the cis-isomer on a large scale presents distinct challenges, primarily centered on achieving and maintaining high stereoselectivity. Methods that produce cis-trans mixtures require energy-intensive separation steps, which are undesirable in industrial processes. Therefore, scalable syntheses for the cis-isomer would necessitate a highly stereoselective or stereospecific cyclopropanation strategy that remains robust and safe under large-scale conditions. While laboratory methods for stereoselective cis-cyclopropane synthesis exist, their transition to scalable, economically viable industrial protocols remains a complex undertaking.

Synthetic Routes to Related cis-Cyclopropane Carboxylic Acid Derivatives

Modern organic synthesis has produced several advanced and highly stereoselective methodologies for accessing cis-cyclopropane carboxylic acid derivatives. These routes are crucial for the synthesis of complex molecules where the cis configuration is essential for biological activity or desired structural properties. Two prominent strategies include photoredox-catalyzed reactions and samarium-promoted cyclopropanations.

Photoredox-Catalyzed Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions with high functional group tolerance. nih.gov One such development is a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade to produce functionalized cyclopropanes. nih.gov In this process, an aliphatic carboxylic acid undergoes a reaction with a chloroalkyl alkene, catalyzed by an organic photocatalyst and visible light. nih.gov The reaction proceeds through a radical–polar crossover mechanism, where a carbanion intermediate is formed and subsequently intercepted in an intramolecular alkylation to form the cyclopropane ring. nih.gov This method is notable for its broad substrate scope, accommodating a wide range of structurally complex carboxylic acids. nih.gov

Another innovative, modular approach allows for the enantioselective synthesis of cis-cyclopropanes through the interaction of 2-substituted benzothiazolines and N-hydroxyphthalimide (NHPI) esters. chemrxiv.orgacs.org These components form an electron donor-acceptor (EDA) complex that can be activated by visible light without an external photocatalyst. chemrxiv.orgacs.org The benzothiazoline (B1199338) reagent uniquely serves three roles: as a photoreductant, a stereoselective hydrogen atom donor, and a Brønsted acid. chemrxiv.orgacs.orgnih.gov This system facilitates a one-pot method that transforms olefins and redox-active diazo compounds into the desired cis-cyclopropanes with high stereoselectivity. acs.org The kinetic preference for the HAT (hydrogen atom transfer) process leads to the formation of the cis-cyclopropane product, despite it being the thermodynamically less stable isomer. acs.org

| Starting Materials | Catalyst/Reagents | Product Type | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| Aliphatic Carboxylic Acid + Chloroalkyl Alkene | Organic Photocatalyst (e.g., 4CzIPN), Visible Light | Functionalized Cyclopropane | Good to Excellent | Mild conditions, broad substrate scope, decarboxylative cascade. | nih.gov |

| Olefin + NHPI-Aryldiazoacetate | Benzothiazoline, Visible Light | cis-Diarylcyclopropane | High | Enantioselective, modular, no external photocatalyst required. | chemrxiv.orgacs.orgnih.gov |

Samarium-Promoted Cyclopropanation

A highly effective and direct method for synthesizing cis-cyclopropanecarboxylic acids involves a samarium-promoted cyclopropanation of unmasked α,β-unsaturated carboxylic acids. organic-chemistry.org This reaction utilizes samarium metal (Sm) and iodoform (B1672029) (CHI₃) in tetrahydrofuran (B95107) (THF), often enhanced by ultrasonic conditions. organic-chemistry.org The key to this method's success is its complete stereospecificity: a (Z)-configured α,β-unsaturated acid will exclusively yield the cis-cyclopropanecarboxylic acid, while an (E)-alkene gives the trans-product. organic-chemistry.org

The proposed mechanism involves the formation of samarium carbenoid intermediates. These intermediates are believed to coordinate with the carboxyl group of the substrate, which stabilizes the transition state and dictates the high stereoselectivity of the addition across the double bond. organic-chemistry.org A significant advantage of this protocol is that it operates on the unmasked carboxylic acid, eliminating the need for protection and deprotection steps that are common in other synthetic sequences, thereby improving efficiency and reducing chemical waste. organic-chemistry.org The reaction tolerates a variety of functional groups on the starting cinnamic acid derivatives. organic-chemistry.org

| Starting Material | Reagents | Conditions | Product | Yield | Key Features | Reference |

|---|---|---|---|---|---|---|

| (Z)-α,β-Unsaturated Carboxylic Acid | Sm, CHI₃ | THF, Ultrasound | cis-Cyclopropanecarboxylic Acid | Moderate to High | Completely stereospecific, no protection/deprotection needed. | organic-chemistry.org |

| (E)-α,β-Unsaturated Carboxylic Acid | Sm, CHI₃ | THF, Ultrasound | trans-Cyclopropanecarboxylic Acid | Moderate to High | Completely stereospecific, direct conversion. | organic-chemistry.org |

Stereochemical Resolution and Absolute Configuration Assignment of Cis 2 Methylcyclopropanecarboxylic Acid

Principles and Techniques of Enantiomer Separation

The separation of the enantiomers of a racemic mixture, a process known as resolution, is a fundamental challenge in stereochemistry. For carboxylic acids like cis-2-methylcyclopropanecarboxylic acid, several methods have been developed and refined.

One of the most established and widely used methods for the resolution of racemic acids is through the formation of diastereomeric salts. wikipedia.org This technique relies on the reaction of the racemic acid with a single enantiomer of a chiral base, often a chiral amine. nih.gov The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.orgpharmtech.com This difference in solubility allows for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the enantiomerically pure carboxylic acid.

A variety of chiral amines can be employed as resolving agents for carboxylic acids. Common examples include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. wikipedia.orgnih.gov The choice of the resolving agent is crucial and often determined empirically, as the efficiency of the resolution depends on the specific interactions between the acid and the amine, which influence the crystal packing and solubility of the resulting diastereomeric salts. wikipedia.org For cyclopropanecarboxylic acid derivatives, chiral amines like (S)-2-(N-benzylamino)butan-1-ol and (R)-1-phenylethanamine have been used successfully in resolution processes. researchgate.net

The general reaction for the formation of diastereomeric salts of this compound with a chiral amine, for instance (R)-1-phenylethylamine, can be depicted as follows:

(±)-cis-2-Methylcyclopropanecarboxylic acid + (R)-1-Phenylethylamine → [(+)-cis-2-Methylcyclopropanecarboxylic acid · (R)-1-Phenylethylamine] + [(-)-cis-2-Methylcyclopropanecarboxylic acid · (R)-1-Phenylethylamine]

These two diastereomeric salts can then be separated based on their differential solubility.

Fractional crystallization is the cornerstone of diastereomeric salt resolution. wikipedia.org The process involves dissolving the mixture of diastereomeric salts in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the less soluble diastereomer crystallizes out, while the more soluble one remains in the mother liquor. rsc.org The efficiency of this separation is dependent on several factors, including the choice of solvent, the rate of cooling, and the molar ratio of the resolving agent to the racemic acid. nih.gov

For instance, in the resolution of trans-1,2-cyclohexanedicarboxylic acid, a related cyclic acid, the molar ratio of (S)-phenylethylamine was found to significantly influence the outcome of the resolution. nih.gov By controlling the stoichiometry, it was possible to selectively crystallize one diastereomeric salt, achieving high enantiomeric excess. nih.gov Similar optimization of crystallization conditions would be critical for the effective resolution of this compound. The crystal structures of the diastereomeric salts play a significant role, with stronger intermolecular interactions, such as hydrogen bonding, often observed in the less soluble salt. nih.gov

Table 1: Examples of Chiral Amines Used as Resolving Agents for Carboxylic Acids

| Chiral Amine | Type |

|---|---|

| (R)-1-Phenylethylamine | Synthetic |

| (S)-1-Phenylethylamine | Synthetic |

| Brucine | Natural (Alkaloid) |

| Strychnine | Natural (Alkaloid) |

| (+)-Cinchotoxine | Natural (Alkaloid) |

This table provides examples of chiral amines commonly used in the resolution of racemic acids.

Enzymatic resolution offers a powerful and highly selective alternative to classical chemical methods. researchgate.net This technique utilizes enzymes, most commonly lipases, which can stereoselectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. researchgate.netnih.gov For carboxylic acids, the resolution is often carried out on their ester derivatives. The enzyme hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer. usp.br

Lipases from various microbial sources, such as Pseudomonas sp., have demonstrated high enantioselectivity in the resolution of related cyclic compounds. nih.gov For example, in the kinetic resolution of (±)-trans- and cis-2-azidocycloalkanols, lipases showed excellent performance in catalyzing the acetylation of one enantiomer. nih.gov A similar strategy could be applied to an ester of this compound.

The key advantage of enzymatic resolution is the high enantiomeric excess that can often be achieved under mild reaction conditions. pharmtech.com The efficiency of the resolution is typically quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other.

Table 2: Lipases Used in the Kinetic Resolution of Esters

| Enzyme | Source Organism |

|---|---|

| Lipase PS | Pseudomonas sp. |

| Lipase AK | Pseudomonas sp. |

| Novozym 435 (Lipase B) | Candida antarctica |

This table lists examples of lipases that have been successfully employed in the enzymatic kinetic resolution of various esters. nih.govusp.brnih.gov

Diastereomeric Salt Formation and Crystallization for Resolution

Spectroscopic Methods for Absolute Configuration Determination

Once the enantiomers of this compound have been separated, it is essential to determine the absolute configuration of each, i.e., whether they are (1R,2S) or (1S,2R). Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for this purpose.

NMR spectroscopy can be used to determine the absolute configuration of a chiral molecule by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA), also known as a chiral auxiliary. hebmu.edu.cnresearchgate.net The resulting diastereomers will have distinct NMR spectra, and the differences in the chemical shifts of specific protons or carbons can be correlated to the absolute configuration of the original enantiomer. hebmu.edu.cn

A widely used method is the Mosher's ester analysis, which involves the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov By comparing the ¹H NMR spectra of the two diastereomeric esters, the absolute configuration of the alcohol (or amine) component can be deduced based on the anisotropic effect of the phenyl group in the MTPA moiety. nih.gov For a carboxylic acid like this compound, it would first need to be converted to a chiral alcohol or amine derivative to apply this method directly, or alternatively, the acid itself can be used to esterify a chiral alcohol of known configuration.

Another approach involves the use of chiral solvating agents, which form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. However, the formation of covalent diastereomeric derivatives is generally more robust for absolute configuration assignment. researchgate.net

For carboxylic acids, specific chiral derivatizing agents such as (R)- and (S)-ethyl 2-hydroxy-2-(9-anthryl)acetate have been developed. researchgate.net The analysis of the ¹H NMR chemical shift differences (Δδ) between the diastereomeric esters allows for the assignment of the absolute configuration based on established models. researchgate.net

Table 3: Common Chiral Derivatizing Agents for NMR-based Absolute Configuration Determination

| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted |

|---|---|---|

| α-Methoxy-α-trifluoromethylphenylacetic acid | MTPA (Mosher's acid) | Alcohols, Amines |

| Ethyl 2-hydroxy-2-(9-anthryl)acetate | 9-AHA | Carboxylic Acids |

This table presents examples of chiral derivatizing agents used in NMR spectroscopy to determine the absolute configuration of chiral molecules.

Maintenance and Control of cis-Stereochemistry in Chemical Transformations

The preservation of the cis-relative stereochemistry of the methyl and carboxyl groups on the cyclopropane (B1198618) ring is paramount when utilizing this compound as a building block in organic synthesis. The inherent strain of the three-membered ring can render it susceptible to isomerization or ring-opening reactions, particularly under harsh conditions. Therefore, careful selection of reaction conditions and reagents is crucial to maintain the desired stereochemical integrity.

One of the primary concerns is the potential for epimerization at the carbon atom bearing the carboxylic acid group (C1). This can occur via the formation of an enolate or enol intermediate under basic or acidic conditions, respectively. Once formed, this planar intermediate can be protonated from either face, leading to a mixture of cis and trans isomers. To mitigate this, reactions are typically carried out under mild, neutral, or slightly acidic conditions whenever possible. For transformations requiring the activation of the carboxylic acid, such as esterification or amidation, the use of coupling agents that minimize the risk of enolization is preferred.

Furthermore, certain synthetic routes to cyclopropane derivatives are designed to be stereospecific, ensuring the formation of the cis isomer from a specific starting material. A notable example is the samarium-promoted cyclopropanation of (Z)-α,β-unsaturated carboxylic acids. organic-chemistry.org This method has been shown to be completely stereospecific, with the (Z)-geometry of the starting alkene directly translating to the cis-stereochemistry of the resulting cyclopropanecarboxylic acid. organic-chemistry.org This approach offers a direct and reliable way to synthesize this compound while avoiding the formation of the corresponding trans isomer.

Conversely, some reactions involving the cyclopropane ring itself can proceed with retention of stereochemistry. For instance, certain catalytic hydrogenations or electrophilic additions can occur without disrupting the cis arrangement of the substituents, provided the reaction mechanism does not involve intermediates that would allow for stereochemical scrambling. The choice of catalyst and reaction conditions is critical in these instances to ensure the desired outcome.

While specific documented examples of reactions on this compound that detail the rigorous maintenance of its stereochemistry are not extensively reported in readily available literature, the general principles of stereochemical control in cyclopropane chemistry provide a strong framework for its synthetic manipulation. The inherent conformational rigidity of the cyclopropane ring, where the substituents are locked in either a cis or trans relationship, underscores the importance of stereospecific and stereoselective reactions in its chemical transformations.

Below is a table summarizing general strategies for maintaining cis-stereochemistry in cyclopropane derivatives:

| Reaction Type | Strategy to Maintain cis-Stereochemistry | Rationale |

| Carboxylic Acid Activation (e.g., esterification, amidation) | Use of mild coupling agents (e.g., DCC/DMAP, HATU) at low temperatures. | Minimizes the formation of enolate intermediates that can lead to epimerization at the C1 position. |

| Ring-Forming Reactions | Employ stereospecific methods such as the samarium-promoted cyclopropanation of (Z)-alkenes. organic-chemistry.org | The reaction mechanism dictates the stereochemical outcome, ensuring the cis configuration is formed exclusively from the corresponding (Z)-precursor. |

| Reactions on Substituents | Careful selection of reagents and conditions to avoid isomerization. For example, using non-basic nucleophiles or catalysts that do not promote ring-opening or epimerization. | Prevents unintended side reactions that could compromise the stereochemical integrity of the cyclopropane ring. |

| General Handling | Avoidance of strong acids or bases and high temperatures during workup and purification. | Reduces the likelihood of equilibrium-driven isomerization to the thermodynamically more stable trans isomer. |

Reactivity Profiles and Mechanistic Studies of Cis 2 Methylcyclopropanecarboxylic Acid

Gas-Phase Thermal Decomposition and Isomerization Kinetics

The study of the gas-phase thermal decomposition of cis-2-methylcyclopropanecarboxylic acid reveals insights into its stability and the mechanisms governing its isomerization. Research conducted in the temperature range of 692–753 K shows that the decomposition is a homogeneous, unimolecular process. researchgate.net

The thermal decomposition of this compound proceeds via first-order, non-radical isomerization reactions. researchgate.net These reactions lead to the formation of various isomeric products. The kinetics of these unimolecular pathways are described by Arrhenius parameters, which quantify the temperature dependence of the reaction rates. researchgate.net

Studies on the related compound, methyl cyclopropanecarboxylate (B1236923), provide comparative data. The thermal decomposition of methyl cyclopropanecarboxylate was studied between 682-793K, yielding methyl-3-butenoate, methyl-2-butenoate (cis+trans), and methyl-2-propenoate. researchgate.net The Arrhenius parameters for these isomerizations were determined and are presented below. researchgate.net These values are consistent with those observed for other substituted cyclopropanes. researchgate.net

| Reaction | Log(A/s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| Total Decomposition | 13.7 ± 1.2 | 236.9 ± 16.8 |

| Formation of Methyl-3-butenoate | 13.3 ± 1.6 | 243.6 ± 22.5 |

| Formation of Methyl-2-butenoate (cis+trans) | 13.3 ± 1.4 | 233.8 ± 18.6 |

| Formation of Methyl-2-propenoate | 13.9 ± 0.8 | 251.3 ± 10.7 |

The observed Arrhenius parameters and the formation of isomeric products strongly support a biradical mechanism for the thermal decomposition. researchgate.net This mechanism is common for the thermal isomerization of cyclopropane (B1198618) and its derivatives. researchgate.netnih.gov The process begins with the cleavage of a carbon-carbon bond in the strained cyclopropane ring, forming a short-lived diradical intermediate. nih.gov This intermediate can then undergo several transformations, including rotation around C-C bonds and subsequent ring-closure to form geometric isomers (cis-trans isomerization) or hydrogen shifts followed by ring-closure to yield structural isomers. researchgate.netnih.gov For instance, the thermal isomerization of cis-1,2-dimethylcyclopropane (B1205809) to the trans isomer proceeds through such a biradical intermediate.

Several factors influence the thermal stability and isomerization pathways of substituted cyclopropanes.

Substituent Effects : The presence of substituents on the cyclopropane ring can significantly affect the activation energy for ring-opening. For example, a methoxy (B1213986) group lowers the activation energy for opening the cyclopropane ring by approximately 45 kJ/mol compared to the parent cyclopropane. rsc.org Similarly, the carboxylate group in methyl cyclopropanecarboxylate lowers the activation energy for structural isomerization by about 35 kJ/mol relative to cyclopropane. researchgate.net

Geometric Isomerism : The stereochemistry of the substituents can influence reaction rates. Studies on dimethylcyclobutanone isomers, a related strained ring system, showed that the cis isomer decomposes at a significantly faster rate than the trans isomer, which is attributed to steric interference in the transition state. researchgate.net

Surface Effects : The thermal decomposition of cis-2-methylcyclopropane carboxylic acid has been shown to be a homogeneous process, unaffected by the surface-to-volume ratio of the reaction vessel. researchgate.net This indicates the reaction occurs primarily in the gas phase rather than on the container walls. researchgate.net

Ring-Opening and Cleavage Reactions of the Cyclopropane Moiety

The strained three-membered ring of this compound is susceptible to ring-opening and cleavage reactions under various conditions. These reactions are synthetically valuable for accessing different molecular frameworks. researchgate.net While specific studies on the title compound are limited, the reactivity can be inferred from related cyclopropane derivatives.

Acid-catalyzed ring-opening reactions are a common transformation for cyclopropanated compounds. researchgate.netnih.gov For example, cyclopropanated 7-oxabenzonorbornadienes undergo smooth ring-opening in the presence of carboxylic acid nucleophiles and a catalytic amount of p-toluenesulfonic acid to yield 2-naphthylmethyl esters. researchgate.net The rate of these reactions is dependent on the acidity of both the catalyst and the nucleophile. researchgate.net In some cases, acid-catalyzed reactions of complex cyclopropanated heterocycles can proceed without cleaving the cyclopropane unit itself, instead opening another part of the molecule. nih.gov

Enzymatic cleavage of the cyclopropane ring is also a known process. For instance, the metabolism of cyclopropanecarboxylic acid in Fusarium species involves the cleavage of the cyclopropane ring to form hydroxybutyrates. nih.gov This suggests that biological systems possess specific enzymes capable of mediating this transformation.

Derivatization Reactions for Specific Synthetic Goals

The carboxylic acid functional group in this compound allows for a variety of derivatization reactions to achieve specific synthetic goals. These transformations are crucial for incorporating the cyclopropane motif into more complex molecules, such as pharmaceuticals or pyrethroid insecticides.

A fundamental derivatization is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by reacting the acid with thionyl chloride. google.com The resulting acyl chloride is a highly reactive intermediate that can be used in a wide range of subsequent reactions, including ester and amide formation. libretexts.org For example, l-trans-chrysanthemic acid, a structurally similar cyclopropanecarboxylic acid, is converted to its acid chloride using thionyl chloride in petroleum ether. google.com

Another common derivatization is esterification. The carboxylic acid can be converted to its corresponding ester, such as a methyl ester, which can serve as a protecting group or a substrate for further reactions. google.com

These derivatizations are key steps in the synthesis of valuable compounds. For instance, various cyclopropane carboxylic acid derivatives are essential intermediates in the preparation of racemic or optically active pyrethroid analogues. google.com

Interactions with Organometallic Reagents and Reaction Selectivity

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), is dominated by its acidic nature. libretexts.orgorganicchemistrytutor.com

The primary and most rapid reaction is the deprotonation of the carboxylic acid by the strongly basic organometallic reagent. organicchemistrytutor.comyoutube.com This acid-base reaction consumes one equivalent of the organometallic reagent to form a carboxylate salt and a hydrocarbon. libretexts.orgyoutube.com

The subsequent reactivity depends on the nature of the organometallic reagent used:

Grignard Reagents : After the initial deprotonation, Grignard reagents are generally not nucleophilic enough to attack the resulting negatively charged carboxylate. organicchemistrytutor.comyoutube.com Therefore, the reaction typically stops at the formation of the magnesium carboxylate salt. organicchemistrytutor.com

Organolithium Reagents : Organolithium reagents are more powerful nucleophiles than Grignard reagents. organicchemistrytutor.comyoutube.com After the initial deprotonation, a second equivalent of the organolithium reagent can attack the carbonyl carbon of the lithium carboxylate. organicchemistrytutor.comyoutube.com This forms an unstable geminal dianion (or dialkoxide) intermediate. youtube.com Upon acidic workup, this intermediate collapses to form a ketone. organicchemistrytutor.comyoutube.com

The selectivity of these reactions is therefore dictated by the high acidity of the carboxylic proton. Any nucleophilic addition to the carbonyl group can only occur after the deprotonation step and typically requires a highly reactive organolithium reagent. The stereochemistry of the cyclopropane ring (cis-2-methyl) is generally expected to remain intact during these reactions, as the reaction center is the carboxylic acid group. Studies on other chiral systems, like aziridine-2-carboxaldehydes, show that the stereochemistry of the ring and its substituents can influence the selectivity of addition to a nearby carbonyl group, but the initial acid-base reaction with a carboxylic acid is the overriding factor. nih.govnih.gov

| Reagent Type | Equivalents | Initial Reaction | Final Product (after acidic workup) | Reference |

|---|---|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | 1 or more | Deprotonation | This compound (regenerated) | organicchemistrytutor.com, youtube.com |

| Organolithium Reagent (e.g., CH₃Li) | 1 | Deprotonation | This compound (regenerated) | organicchemistrytutor.com, youtube.com |

| Organolithium Reagent (e.g., CH₃Li) | 2 or more | Deprotonation, then Nucleophilic Addition | cis-1-(1-oxoisopropyl)cyclopropane (a ketone) | organicchemistrytutor.com, youtube.com |

Advanced Computational and Spectroscopic Investigations of Cis 2 Methylcyclopropanecarboxylic Acid

Spectroscopic Differentiation of cis/trans Isomers

Distinguishing between the cis and trans isomers of 2-methylcyclopropanecarboxylic acid presents a challenge for conventional spectroscopic methods. Due to a reversible geometric isomerization reaction that occurs in the gas phase, linear infrared spectroscopy experiments are often insufficient for their differentiation. researchgate.net This has spurred the application of more advanced spectroscopic techniques.

Electron-Vibration-Vibration Two-Dimensional Infrared (EVV 2DIR) Spectroscopy for Isomeric Discrimination

A promising approach for the unambiguous identification of cis- and trans-2-methylcyclopropanecarboxylic acid is Electron-Vibration-Vibration Two-Dimensional Infrared (EVV 2DIR) spectroscopy. researchgate.net Theoretical studies have demonstrated that the characteristic spectral signatures of the two isomers are well-resolved in ab initio calculated gas-phase EVV 2DIR spectra. researchgate.net This advanced spectroscopic method provides a much higher level of detail compared to traditional one-dimensional techniques by spreading the spectral information across two frequency dimensions, revealing couplings between different vibrational modes.

The power of EVV 2DIR lies in its ability to highlight subtle differences in the vibrational couplings within each isomer. These couplings are highly sensitive to the molecule's three-dimensional structure. For cis-2-methylcyclopropanecarboxylic acid, the close proximity of the methyl and carboxylic acid groups leads to unique vibrational couplings that are absent or different in the trans isomer, resulting in distinct cross-peak patterns in the 2DIR spectrum.

Analysis of Vibrational Mode Contributions to 2DIR Spectra

A critical aspect of interpreting EVV 2DIR spectra is the analysis of the specific vibrational mode pairs that contribute to the intensity of the characteristic cross-peaks. researchgate.net For this compound, theoretical analyses have been performed to identify these key contributing modes. researchgate.net By understanding which vibrations are coupled, researchers can gain deeper insights into the intramolecular interactions that define the cis configuration. These analyses typically involve the examination of the anharmonic vibrational Hamiltonian, where off-diagonal elements represent the coupling strengths between different vibrational modes. The resulting cross-peaks in the 2DIR spectrum serve as a direct map of these couplings, providing a structural fingerprint for the isomer.

Quantum Chemical Modeling of Molecular Structure and Reactivity

Quantum chemical modeling has become an indispensable tool for understanding the molecular properties and reactive behavior of compounds like this compound. These computational methods provide insights that can be difficult or impossible to obtain through experimental means alone.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry provides a powerful lens through which to study the energetics of chemical reactions and the fleeting structures of transition states. For the isomerization and decomposition of this compound, computational studies are key to understanding the underlying mechanisms. The thermal gas-phase decomposition of this compound has been investigated, and the determined Arrhenius parameters are consistent with a biradical mechanism. researchgate.net This suggests that the reaction proceeds through an intermediate where the cyclopropane (B1198618) ring has opened, forming a species with two unpaired electrons.

Theoretical studies on related cyclopropane systems often employ methods like DFT and high-level ab initio calculations (e.g., CCSD(T)) to map out the potential energy surface of the reaction. These calculations can determine the activation energies for different reaction pathways and the geometries of the transition states connecting reactants, intermediates, and products. For the cis-trans isomerization, this would involve locating the transition state for the rotation around a carbon-carbon bond in the biradical intermediate.

Table 2: Calculated Energetic Properties for a Related Cyclopropane Isomerization Note: The following data is for the isomerization of cyclopropane to propene and serves as an illustrative example of the types of parameters obtained from computational studies.

| Parameter | Value (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| Electronic Barrier (Biradical Pathway) | 64.7 | CCSD(T)//M06-2X/cc-pVTZ | dntb.gov.ua |

Theoretical Predictions of Isomerization Processes

The reversible trans-cis geometric isomerization of 2-methylcyclopropanecarboxylic acid in the gas phase is a key feature of its chemical behavior. researchgate.net Theoretical predictions are crucial for elucidating the mechanism of this process. The thermal decomposition studies of this compound point towards a biradical mechanism, which is a common pathway for the isomerization of cyclopropane derivatives. researchgate.net

In this proposed mechanism, the first step is the homolytic cleavage of a carbon-carbon bond in the cyclopropane ring, forming a trimethylene biradical intermediate. This intermediate is no longer constrained by the rigid ring structure, allowing for rotation around the remaining single bonds. Subsequent re-closure of the ring can then lead to either the cis or the trans isomer.

Computational studies on the isomerization of cyclopropane to propene have extensively investigated the energetics of such biradical pathways. dntb.gov.ua These studies use high-level theoretical methods to calculate the energy barriers for ring-opening, bond rotation in the biradical intermediate, and ring-closure. While specific calculations for this compound are not as widely published, the principles from these related systems provide a strong foundation for understanding its isomerization. The presence of the methyl and carboxylic acid substituents would be expected to influence the stability of the radical centers in the intermediate and thus affect the activation energy of the isomerization process. Theoretical models can precisely quantify these substituent effects.

Strategic Applications of Cis 2 Methylcyclopropanecarboxylic Acid in Complex Organic Synthesis

Precursor in Natural Product Total Syntheses

The inherent structural features of cis-2-methylcyclopropanecarboxylic acid make it a valuable precursor in the total synthesis of various natural products. Its application is particularly notable in the synthesis of compounds where the cyclopropane (B1198618) moiety is a key determinant of biological activity.

Role in the Synthesis of Curacin A and Analogues

This compound is a critical component in the synthesis of Curacin A, a potent antimitotic agent isolated from the marine cyanobacterium Lyngbya majuscula. The molecule's structure features a unique cyclopropyl-thiazoline unit, where the cis-2-methylcyclopropyl group is essential for its powerful biological effects. In the assembly of Curacin A, the carboxylic acid is often activated and coupled with the thiazoline (B8809763) segment in a later stage of the synthetic route. The precise stereochemistry of the enantiomerically pure this compound is paramount, as it dictates the correct configuration in the final natural product, which is directly linked to its bioactivity. Furthermore, derivatives of this cyclopropane have been employed to generate analogues of Curacin A, facilitating structure-activity relationship (SAR) studies aimed at discovering new anticancer agents with enhanced properties.

Involvement in the Synthesis of Biologically Active Cyclopropane-Containing Metabolites

The utility of this compound extends to the synthesis of other biologically active metabolites that contain a cyclopropane ring. The presence of the cyclopropane imparts conformational rigidity and metabolic stability to these molecules. A significant application is in the stereoselective synthesis of cyclopropane-containing fatty acids, which are found in various microorganisms and play a role in regulating membrane fluidity and other cellular functions.

Building Block for Pharmaceutical Intermediates and Advanced Organic Molecules

The distinct structure of this compound establishes it as a valuable building block for creating pharmaceutical intermediates and complex organic molecules. The rigidity of the cyclopropane core is a desirable feature for introducing conformational constraints in drug candidates, potentially leading to higher binding affinity and selectivity. The molecule offers two points for chemical modification: the carboxylic acid can be transformed into various functional groups like amides and esters, while the methyl group can be functionalized or used as a steric element. This versatility has been exploited in the synthesis of novel compounds for diverse therapeutic applications, including antiviral and central nervous system agents.

Table 1: Applications of cis-2-Methylcyclopropanecarboxylic Acid in Synthesis

| Resulting Molecule/Intermediate Class | Therapeutic Area/Application |

|---|---|

| Curacin A Analogues | Anticancer |

| Cyclopropane-Containing Fatty Acids | Microbiology/Cellular Biology |

| Conformationally Restricted Peptidomimetics | Drug Discovery |

| Novel Heterocyclic Systems | Medicinal Chemistry |

Design and Synthesis of Conformationally Restricted Systems

A primary application of this compound in medicinal chemistry is in the design and synthesis of molecules with restricted conformations. The inflexible nature of the cyclopropane ring significantly limits the rotational freedom of a molecule, which can "lock" it into its biologically active shape. This pre-organization can enhance potency and minimize off-target interactions. By integrating this cyclopropane scaffold into otherwise flexible molecules like peptides, chemists can generate analogues with well-defined three-dimensional structures, which are crucial for studying protein-ligand interactions and developing new drugs.

Utilization in Mechanistic Studies of Novel Chemical Transformations

The strained three-membered ring of this compound and its derivatives makes them valuable tools for investigating the mechanisms of new chemical reactions. The release of ring strain can serve as a thermodynamic driving force for certain transformations. For instance, these compounds have been used to study transition metal-catalyzed ring-opening reactions. The stereochemical outcome of these reactions provides deep insights into the reaction pathway, helping to distinguish between concerted or stepwise mechanisms, which is fundamental for the development of new synthetic methodologies.

Future Perspectives and Emerging Research Frontiers for Cis 2 Methylcyclopropanecarboxylic Acid

Current Gaps and Challenges in Synthetic Methodology

The synthesis of cis-2-methylcyclopropanecarboxylic acid, particularly in an enantiomerically pure form, presents several challenges that are characteristic of substituted cyclopropane (B1198618) synthesis. Classical methods for cyclopropanation often yield mixtures of cis and trans isomers, necessitating difficult and costly separation processes. harvard.edumasterorganicchemistry.com Furthermore, many traditional cyclopropanation reagents are highly reactive and exhibit poor functional group tolerance, limiting their application in complex syntheses. harvard.edu

A significant gap exists in the development of general and highly diastereoselective methods that favor the formation of the cis isomer. The thermodynamic and kinetic preference for the trans isomer in many cyclopropanation reactions poses a persistent challenge. nih.gov Overcoming this requires the design of sophisticated catalysts or directing groups that can effectively control the stereochemical outcome of the reaction.

Another challenge lies in the scalability of existing stereoselective methods. While several laboratory-scale syntheses have been reported for related compounds, their translation to industrial-scale production is often hampered by the use of expensive reagents, stoichiometric chiral auxiliaries, or complex purification procedures. nih.gov

Potential for Catalytic Asymmetric Synthesis Development

The development of catalytic asymmetric methods for the synthesis of this compound is a major frontier of research. Such methods would provide direct access to enantiomerically pure forms of the molecule, which are crucial for applications in medicinal chemistry and materials science. nih.gov Recent advances in biocatalysis and chemocatalysis offer promising avenues for achieving this goal.

Engineered enzymes, particularly heme proteins like myoglobin (B1173299) and cytochrome P450, have emerged as powerful catalysts for asymmetric cyclopropanation. nih.gov These biocatalysts can exhibit remarkable stereoselectivity, often favoring the formation of a single stereoisomer with high enantiomeric excess. nih.govresearchgate.net For instance, engineered variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD) have been used to catalyze the formation of cis-cyclopropylboronates with high diastereoselectivity and enantioselectivity. nih.govnsf.gov While not yet applied to this compound directly, these studies demonstrate the potential of biocatalysis to address the challenge of cis-selectivity.

In the realm of chemocatalysis, the development of novel chiral ligands for transition metal catalysts continues to be a fruitful area of research. nih.gov These catalysts can mediate the transfer of a carbene to an alkene with high stereocontrol. A modular approach using redox-active carbene transfer and stereoselective photo-decarboxylation has been shown to be effective for the synthesis of cis-diarylcyclopropanes. nih.govchemrxiv.org Adapting such methods to the synthesis of this compound from simple precursors like crotonic acid or its derivatives is a key area for future investigation.

The following table summarizes selected examples of catalytic asymmetric cyclopropanation reactions for related compounds, highlighting the potential for achieving high stereoselectivity.

| Catalyst/Enzyme Variant | Substrate | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| RmaNOD THRAW | Vinyl boronic acid pinacol (B44631) ester | cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid ethyl ester | 94:6 | >99% | nsf.gov |

| Engineered Myoglobin | Styrene | trans-2-phenylcyclopropanecarboxylic acid ethyl ester | >99:1 | >99% | nih.gov |

| 4-OT M45V/F50A | Cinnamaldehyde | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | up to 25:1 | up to 99:1 | nih.govresearchgate.net |

| Novozyme 435 | Racemic ethyl-2,2-dimethylcyclopropane carboxylate | S-(+)-2,2-dimethylcyclopropanecarboxylic acid | - | 99.2% | cjcatal.com |

Exploration of Undiscovered Reactivity Patterns

The strained three-membered ring of this compound imparts unique reactivity that is yet to be fully explored. The cis relationship between the methyl and carboxylic acid groups can influence the stereochemical outcome of reactions involving either functional group or the cyclopropane ring itself.

One area of interest is the selective ring-opening of the cyclopropane. Under acidic conditions, cyclopropanes can undergo ring-opening to form various acyclic products. stackexchange.compressbooks.pubmasterorganicchemistry.com The regioselectivity and stereoselectivity of this process for this compound are not well-documented and could lead to the synthesis of novel, stereodefined acyclic building blocks. The presence of the carboxylic acid and methyl groups could direct the ring-opening in a predictable manner.

Furthermore, the carboxylic acid functionality can be used as a handle for a variety of transformations, including amidation, esterification, and reduction. The influence of the adjacent cis-methyl group on the reactivity of the carboxyl group and the stability of the resulting products warrants further investigation. For example, computational studies on related resveratrol (B1683913) isomers have shown how subtle structural changes can significantly impact chemical reactivity. mdpi.com Similar computational studies on this compound could provide valuable insights into its electronic structure and predict its reactivity in various chemical transformations.

Interdisciplinary Research Opportunities

The unique structural and chemical properties of this compound make it a promising candidate for applications in various interdisciplinary fields.

In medicinal chemistry , the cyclopropane ring is a well-established bioisostere for a gem-dimethyl group or an alkene, offering improved metabolic stability and conformational rigidity. nih.gov The defined stereochemistry of this compound makes it an attractive building block for the synthesis of novel drug candidates. For example, related aminocyclopropane carboxylic acid derivatives have shown activity as agonists for GABA receptors. wikipedia.org Exploring the biological activity of derivatives of this compound could lead to the discovery of new therapeutic agents.

In agrochemical science , cyclopropane-containing compounds have been used as herbicides and insecticides. The development of new, environmentally benign agrochemicals is a pressing need. Investigating the biological activity of derivatives of this compound in this context could lead to the identification of novel crop protection agents.

In materials science , the rigid and well-defined structure of this compound could be exploited in the design of new polymers and liquid crystals. The incorporation of this chiral motif could induce specific packing arrangements and lead to materials with novel optical or electronic properties. The self-assembly of chiral building blocks into complex architectures is a growing area of research, and this compound could serve as a valuable component in such systems. cam.ac.uk

Q & A

Q. Q1. What are the established synthetic routes for cis-2-methylcyclopropanecarboxylic acid, and what methodological considerations are critical for achieving high stereochemical purity?

Answer: The asymmetric synthesis of this compound is typically achieved via cyclopropanation reactions. A key method involves the use of diazo compounds (e.g., ethyl diazoacetate) with chiral catalysts to induce stereoselectivity. For example, Onoda et al. (1996) utilized a copper-catalyzed cyclopropanation of alkenes with methyl groups, optimizing reaction conditions (temperature, solvent polarity, and catalyst loading) to favor the cis-isomer . Critical considerations include:

- Steric hindrance management : The cyclopropane ring’s strain necessitates precise control of reaction kinetics to avoid trans-isomer formation.

- Catalyst selection : Chiral ligands (e.g., bisoxazolines) enhance enantioselectivity.

- Purification : HPLC or chiral chromatography is required to isolate the cis-isomer from stereochemical byproducts .

Q. Q2. How do the structural features of this compound influence its reactivity in carboxylation or esterification reactions?

Answer: The cyclopropane ring introduces significant steric and electronic effects:

- Steric effects : The methyl group at the 2-position restricts access to the carboxylic acid moiety, favoring reactions with small nucleophiles (e.g., methylamine) over bulky reagents.

- Ring strain : The 60° bond angles in the cyclopropane ring increase reactivity in ring-opening reactions, particularly under acidic or thermal conditions.

- Stereoelectronic effects : The cis-configuration directs electrophilic attacks to the less hindered face of the molecule. Comparative studies with trans-isomers show divergent reactivity profiles in esterification, highlighting the need for stereospecific reaction design .

Advanced Research Questions

Q. Q3. What advanced analytical techniques are recommended to confirm the stereochemistry and purity of this compound in complex mixtures?

Answer:

- Chiral HPLC : Paired with polarimetric detection, this method resolves cis/trans isomers and quantifies enantiomeric excess .

- NMR spectroscopy : - and -NMR chemical shifts (e.g., deshielded protons on the cyclopropane ring at δ 1.2–1.8 ppm) confirm stereochemistry. Nuclear Overhauser Effect (NOE) experiments differentiate cis and trans configurations .

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals, which are challenging to obtain due to the compound’s hygroscopicity .

Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Answer: Discrepancies often arise from variations in:

- Experimental design : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (IC vs. EC) impact results. Meta-analyses should standardize endpoints and control groups .

- Stereochemical impurities : Undetected trans-isomers or racemic mixtures can skew bioactivity. Validate purity via chiral chromatography before testing .

- Solvent effects : Aqueous vs. DMSO solubility alters bioavailability. Computational modeling (e.g., COSMO-RS) predicts solvent interactions to guide assay design .

Q. Q5. What computational strategies are effective for modeling the cyclopropane ring’s strain in this compound and predicting its interaction with biological targets?

Answer:

- Molecular Dynamics (MD) simulations : Assess ring stability under physiological conditions (e.g., bond angle distortion energy > 25 kcal/mol).

- Docking studies : Use software like AutoDock Vina to map interactions with enzymes (e.g., cyclopropane-fatty-acyl-phospholipid synthase). The methyl group’s position in the cis-configuration creates hydrophobic pockets that enhance binding affinity .

- QM/MM calculations : Quantify strain energy contributions to reactivity (e.g., ~30 kcal/mol for cyclopropane rings) .

Methodological Challenges

Q. Q6. How should researchers design experiments to investigate the role of this compound in natural products like curacin A?

Answer:

- Biosynthetic pathway analysis : Use isotopic labeling (e.g., -glucose) to trace incorporation into curacin A’s cyclopropane moiety .

- Gene knockout studies : Target genes encoding cyclopropane synthases in cyanobacteria (e.g., Lyngbya majuscula) to assess metabolic disruption.

- In vitro reconstitution : Purify enzymes (e.g., CurF) to test substrate specificity for this compound derivatives .

Q. Q7. What are the key challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?

Answer:

- Catalyst deactivation : High catalyst loadings (5–10 mol%) in asymmetric synthesis increase costs. Switch to heterogeneous catalysts (e.g., immobilized Cu-BOX complexes) for recyclability .

- Byproduct formation : Optimize reaction time and temperature to minimize trans-isomer or ring-opened products.

- Purification bottlenecks : Replace HPLC with simulated moving bed (SMB) chromatography for continuous separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.